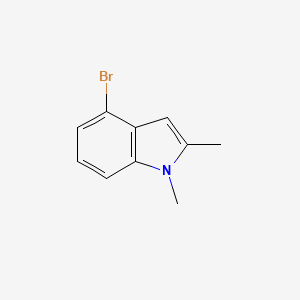
4-Bromo-1,2-dimethyl-1H-indole
Übersicht
Beschreibung
4-Bromo-1,2-dimethyl-1H-indole is a chemical compound belonging to the indole family. Indoles are bicyclic structures comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a bromine atom at the fourth position and two methyl groups at the first and second positions on the indole ring. Indoles are known for their biological and pharmacological activities, making them significant in various fields of research and industry .
Vorbereitungsmethoden
The synthesis of 4-Bromo-1,2-dimethyl-1H-indole can be achieved through several methods. One common approach involves the methylation of 5-bromo-2-methyl-1H-imidazole, resulting in a mixture of regioisomers . Another method includes the Bartoli indole synthesis, which starts from acetophenone and involves multiple steps to yield the desired bromo-indole . Industrial production methods often focus on optimizing yield and cost-effectiveness, employing scalable and high-yielding synthetic routes .
Analyse Chemischer Reaktionen
4-Bromo-1,2-dimethyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include ethanol, ammonium acetate, and various metal catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1,2-dimethyl-1H-indole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Bromo-1,2-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring’s nitrogen atom contributes to its basic properties, allowing it to interact with various biological molecules . The bromine atom and methyl groups influence its reactivity and binding affinity, making it a versatile compound in pharmacological studies .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-1,2-dimethyl-1H-indole can be compared with other indole derivatives such as:
1-Methyl-1H-indole: Lacks the bromine atom and has different reactivity and biological properties.
5-Bromo-2-methyl-1H-imidazole: Another brominated indole derivative with distinct synthetic routes and applications.
4,5-Dihydro-1H-imidazole: Shares the indole core but differs in the substitution pattern and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable in various research fields.
Eigenschaften
IUPAC Name |
4-bromo-1,2-dimethylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-7-6-8-9(11)4-3-5-10(8)12(7)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIKJOWRXIKMJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















